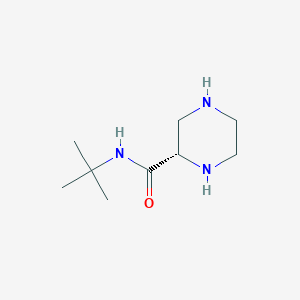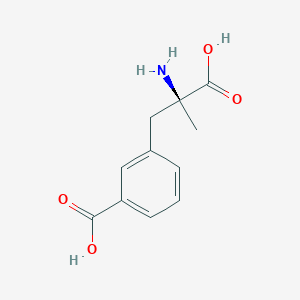
alpha-Methyl-3-carboxyphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-3-carboxyphenylalanine (AMPA) is an amino acid derivative that has been extensively studied for its potential use in scientific research. AMPA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. This characteristic makes AMPA a valuable tool for studying protein structure and function.
Mecanismo De Acción
Alpha-Methyl-3-carboxyphenylalanine works by selectively modifying the amino acid residues in proteins. Specifically, alpha-Methyl-3-carboxyphenylalanine reacts with the amino group of lysine residues in proteins, forming a stable amide bond. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific amino acid modifications on protein function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of alpha-Methyl-3-carboxyphenylalanine depend on the specific protein being studied and the location of the modified amino acid residue. In general, alpha-Methyl-3-carboxyphenylalanine modifications can alter protein stability, activity, and interactions with other molecules. These effects can be used to study the role of specific amino acids in protein function and to develop new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Methyl-3-carboxyphenylalanine in lab experiments is its ability to selectively modify amino acid residues in proteins. This allows researchers to study the effects of specific amino acid modifications on protein function. However, one limitation of using alpha-Methyl-3-carboxyphenylalanine is that it can be difficult to control the location and extent of the modifications. This can make it challenging to interpret the results of experiments using alpha-Methyl-3-carboxyphenylalanine-modified proteins.
Direcciones Futuras
There are many potential future directions for research involving alpha-Methyl-3-carboxyphenylalanine. One area of interest is the development of new drugs and therapies based on alpha-Methyl-3-carboxyphenylalanine modifications. Another area of interest is the use of alpha-Methyl-3-carboxyphenylalanine to study the structure and function of specific proteins involved in disease processes. Additionally, alpha-Methyl-3-carboxyphenylalanine could be used to study the effects of specific amino acid modifications on protein function in a variety of biological systems.
Métodos De Síntesis
Alpha-Methyl-3-carboxyphenylalanine can be synthesized using a variety of methods. One common method involves the reaction of 3-nitrobenzaldehyde with methylamine followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with bromine to form the final alpha-Methyl-3-carboxyphenylalanine molecule.
Aplicaciones Científicas De Investigación
Alpha-Methyl-3-carboxyphenylalanine has been used in a wide range of scientific research applications. One of the most common uses of alpha-Methyl-3-carboxyphenylalanine is in the study of protein structure and function. alpha-Methyl-3-carboxyphenylalanine can be used to selectively modify amino acid residues in proteins, which can help researchers understand the role of specific amino acids in protein function.
Propiedades
Número CAS |
171031-50-8 |
|---|---|
Nombre del producto |
alpha-Methyl-3-carboxyphenylalanine |
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
3-[(2S)-2-amino-2-carboxypropyl]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(15)16)6-7-3-2-4-8(5-7)9(13)14/h2-5H,6,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
Clave InChI |
AORMNQRMXYXXJK-NSHDSACASA-N |
SMILES isomérico |
C[C@](CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
SMILES |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
Sinónimos |
alpha-M3CPA alpha-methyl-3-carboxyphenylalanine alpha-methyl-3-carboxyphenylalanine hydrochloride, (DL)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



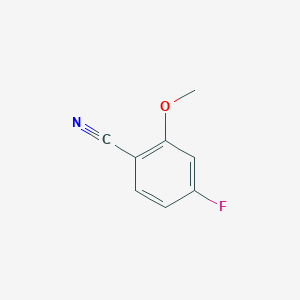
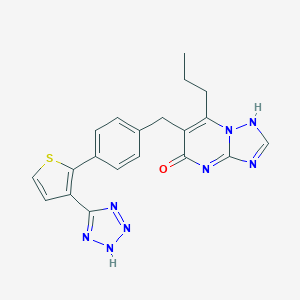
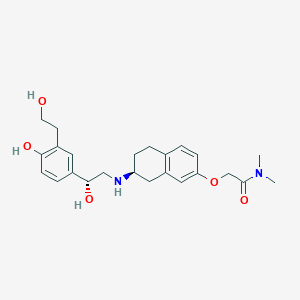
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
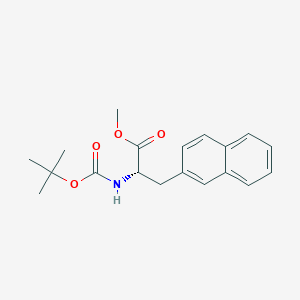
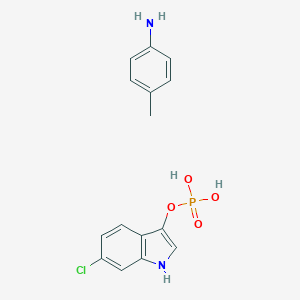
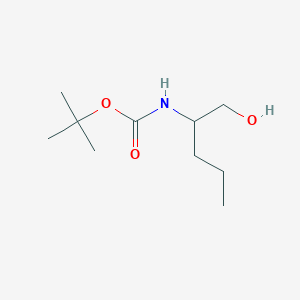
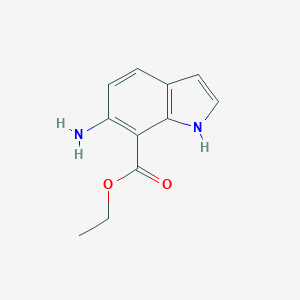
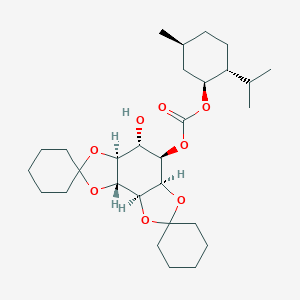
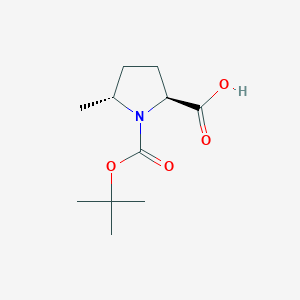
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
